molecular formula C22H23N5O3 B11257528 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11257528
M. Wt: 405.4 g/mol
InChI Key: JAAWHJKOEYWKKQ-UHFFFAOYSA-N
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Description

7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in drug discovery and development.

Preparation Methods

The synthesis of 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of appropriate hydrazides with enaminonitriles under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions often include the use of catalysts or additives to enhance the yield and selectivity of the desired product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide.

Scientific Research Applications

7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its biological activity, it is explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines and related heterocyclic compounds. These compounds share the triazolopyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical properties. Some examples include:

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-4-30-18-11-15(9-10-17(18)28)20-19(14(3)25-22-23-12-24-27(20)22)21(29)26-16-8-6-5-7-13(16)2/h5-12,20,28H,4H2,1-3H3,(H,26,29)(H,23,24,25)

InChI Key

JAAWHJKOEYWKKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C)O

Origin of Product

United States

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